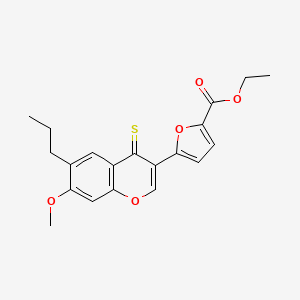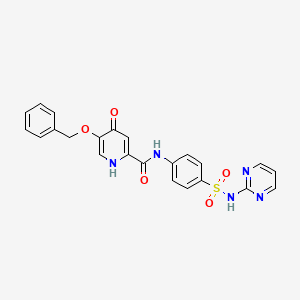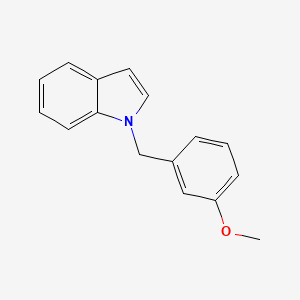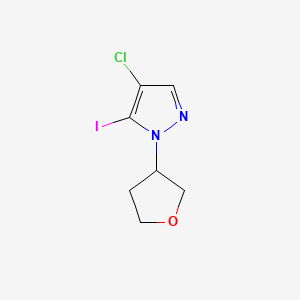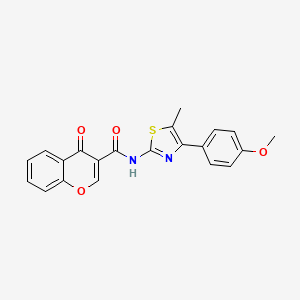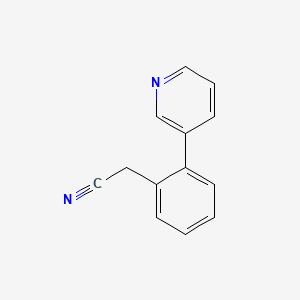![molecular formula C11H12ClFO2 B14120764 (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol CAS No. 1315508-93-0](/img/structure/B14120764.png)
(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol is a chiral compound with a unique structure that includes a chromen ring, a chlorine atom, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-3,4-dihydro-2H-chromen and a chlorinating agent.
Chlorination: The chromen derivative undergoes chlorination under controlled conditions to introduce the chlorine atom at the desired position.
Reduction: The intermediate product is then subjected to reduction reactions to obtain the final chiral alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a valuable candidate for the development of enantiomerically pure drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol: shares similarities with other chromen derivatives, such as 6-fluoro-3,4-dihydro-2H-chromen and 2-chloro-3,4-dihydro-2H-chromen.
Other Chiral Alcohols: Compounds like ®-2-chloro-1-phenylethanol and (S)-2-chloro-1-phenylethanol also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1315508-93-0 |
|---|---|
Molekularformel |
C11H12ClFO2 |
Molekulargewicht |
230.66 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol |
InChI |
InChI=1S/C11H12ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2/t9-,11-/m0/s1 |
InChI-Schlüssel |
CJWPZPOGTNMOCI-ONGXEEELSA-N |
Isomerische SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CCl)O |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


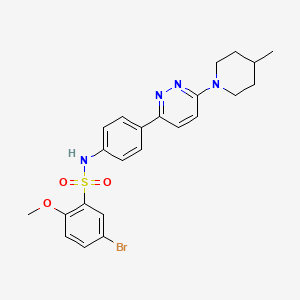
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
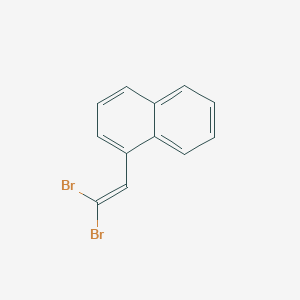

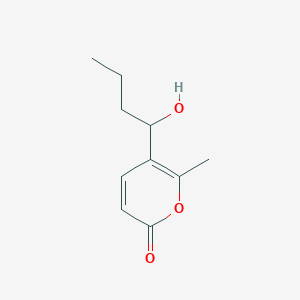
![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
